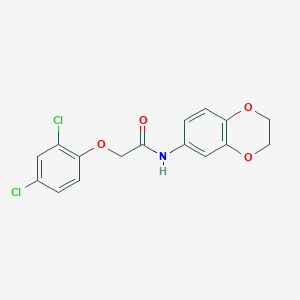![molecular formula C21H20N6O3 B214977 6-hydroxy-N-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidine-4-carboxamide](/img/structure/B214977.png)
6-hydroxy-N-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-N-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidine-4-carboxamide is a chemical compound that has recently gained attention in the field of scientific research due to its potential use in various biological and medical applications.
Mechanism of Action
The mechanism of action of 6-hydroxy-N-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidine-4-carboxamide involves the inhibition of various enzymes and proteins that are involved in cancer cell growth and inflammation. It has been found to inhibit the activity of the protein kinase B (AKT) and the mammalian target of rapamycin (mTOR), which are known to promote cancer cell growth. It also inhibits the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the activity of the nuclear factor kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
6-hydroxy-N-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidine-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for the removal of damaged or abnormal cells. It has also been found to inhibit cell proliferation, which is the process by which cells divide and multiply. Additionally, it has been found to reduce inflammation, which is a natural response of the immune system to infection or injury.
Advantages and Limitations for Lab Experiments
The advantages of using 6-hydroxy-N-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidine-4-carboxamide in lab experiments include its potential use as a therapeutic agent for cancer and inflammatory diseases. Its mechanism of action is well understood, and it has been shown to be effective in inhibiting cancer cell growth and reducing inflammation. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 6-hydroxy-N-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidine-4-carboxamide. One direction is to investigate its potential use as a therapeutic agent for other diseases, such as viral infections and autoimmune diseases. Another direction is to develop more efficient synthesis methods to increase its yield and purity. Additionally, further studies could be conducted to investigate its pharmacokinetics and toxicity in vivo, which would be essential for its eventual use in clinical trials.
Synthesis Methods
The synthesis method of 6-hydroxy-N-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidine-4-carboxamide involves the reaction of 4-methyl-2-aminobenzonitrile and 4-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to further reactions to obtain the final compound.
Scientific Research Applications
6-hydroxy-N-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidine-4-carboxamide has been found to have potential use in various scientific research applications. It has been studied for its anticancer properties, with results showing that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its anti-inflammatory properties, with results showing that it reduces inflammation by inhibiting the production of inflammatory cytokines. Additionally, it has been studied for its potential use as an antifungal and antibacterial agent.
properties
Product Name |
6-hydroxy-N-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidine-4-carboxamide |
|---|---|
Molecular Formula |
C21H20N6O3 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H20N6O3/c1-12-15-5-3-4-6-16(15)24-20(22-12)27-21-25-17(11-18(28)26-21)19(29)23-13-7-9-14(30-2)10-8-13/h3-10,17H,11H2,1-2H3,(H,23,29)(H2,22,24,25,26,27,28) |
InChI Key |
BUXDCPVQRFUMFG-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC(CC(=O)N3)C(=O)NC4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC(CC(=O)N3)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214894.png)



![3-[(2,2-Diphenylacetyl)amino]benzoic acid](/img/structure/B214903.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B214906.png)
![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214908.png)
![(6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid](/img/structure/B214910.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate](/img/structure/B214915.png)

![N-[3-(cyclohexylamino)propyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B214921.png)

![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B214929.png)